molecular formula C21H23ClFN5O2 B1311635 N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine CAS No. 267243-68-5

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine

Cat. No.: B1311635
CAS No.: 267243-68-5
M. Wt: 431.9 g/mol
InChI Key: HBUGOFLVIGUDIA-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is a chemical compound of significant interest in pharmaceutical research and development. It belongs to the anilinoquinazoline class, a well-established scaffold known for producing potent inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The structural motifs present in this compound—specifically the 3-chloro-4-fluorophenyl group and the 3-morpholinopropoxy side chain—are frequently found in patented and clinically evaluated kinase inhibitors, suggesting its potential utility as a key intermediate or precursor in synthetic organic chemistry . Researchers can employ this compound in the design and synthesis of targeted therapeutic agents, primarily for investigating oncological pathways. Its mechanism of action, inferred from closely related analogues, is likely based on competitive inhibition at the ATP-binding site of tyrosine kinases, leading to the disruption of downstream signaling cascades critical for cell proliferation and survival . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure all handling and experimental procedures comply with relevant local and institutional safety guidelines.

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUGOFLVIGUDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436105
Record name N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267243-68-5
Record name N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Scheme and Conditions

Step Reaction Reagents/Conditions Notes
1 Chlorination of 7-fluoro-6-nitroquinazolin-4(3H)-one Thionyl chloride (11.5 eq), catalytic DMF, no solvent Formation of 4-chloro-7-fluoro-6-nitroquinazoline; excess thionyl chloride removed by azeotropic distillation with toluene
2 Nucleophilic aromatic substitution 3-chloro-4-fluoroaniline (1 eq), N,N-dimethylaniline (2 eq), 2-propanol, 25 °C, 6 h Formation of 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline
3 Substitution with morpholinopropanol 3-morpholinopropanol, tetrahydrofuran/tert-butanol (7:3) Introduction of 7-(3-morpholinopropoxy) group
4 Catalytic hydrogenation Raney nickel, THF, hydrogen atmosphere Reduction of nitro group to amino group, yielding N4-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine

Research Findings and Optimization

  • The one-pot method significantly improves the overall yield and purity compared to the original 12-step synthesis.
  • Reduction in thionyl chloride excess minimizes hazardous waste and improves environmental safety.
  • The use of N,N-dimethylaniline as a base facilitates the nucleophilic substitution but requires careful handling due to toxicity.
  • The hydrogenation step is critical for converting the nitro group to the diamine, with Raney nickel providing efficient catalytic activity.
  • The solvent system (THF/tert-butanol) balances solubility and reaction kinetics for the morpholinopropoxy substitution.

Summary Table of Key Parameters

Parameter Traditional Synthesis One-Pot Synthesis (US6664390B2)
Number of steps ~12 3-4 (one-pot)
Thionyl chloride excess 55 molar equivalents 11.5 molar equivalents
Reaction time Several days ~6 hours for substitution step
Purification Multiple chromatographic steps Aqueous work-up and crystallization
Yield Moderate to low Improved, scalable
Safety Higher risk due to reagents and steps Improved due to reduced reagent excess and fewer steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a therapeutic agent. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application, such as inhibition of a particular enzyme in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Quinazoline derivatives share a common core but differ in substituents, which critically influence their biological activity, solubility, and target specificity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Quinazoline Derivatives

Compound Name Substituent at C7 Molecular Weight (g/mol) Key Biological Activity References
Target Compound : N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine 3-Morpholinopropoxy 431.89 Potential kinase inhibitor (inferred from structural analogs)
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine Methoxy 318.73 Intermediate in afatinib synthesis; used in ELISA development for kinase inhibitors
(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (S)-Tetrahydrofuran-3-yloxy 374.80 Key intermediate in afatinib (EGFR/HER2 inhibitor) synthesis
N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine (4-Methoxybenzyl)thio 471.07 High-yield synthesis reported; biological activity under investigation
N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine None (N6-methoxybenzyl) Not specified Anti-MERS-CoV activity (IC₅₀ = 0.157 μM)
5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine Bromine at C5 >260 (melting point) Structural analog for bromination studies

Key Research Findings and Functional Insights

Antiviral Activity

Structural Modifications and Solubility

  • Bromination at C5 (e.g., 5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine ) increases molecular rigidity and melting points (>260°C), which may affect bioavailability .
  • The 3-morpholinopropoxy group in the target compound improves water solubility compared to methoxy or thioether analogs, a critical factor for oral administration .

Biological Activity

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound, identified by its CAS number 267243-68-5, exhibits a unique structure that may contribute to its pharmacological properties.

  • Molecular Formula : C21H23ClFN5O2
  • Molecular Weight : 431.89 g/mol
  • Purity : ≥95% .

Research indicates that quinazoline derivatives often act as kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and survival. The specific mechanism of action for this compound involves the inhibition of specific tyrosine kinases that are implicated in cancer progression.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : In vitro studies demonstrated a significant reduction in cell viability at concentrations above 10 µM.
  • Lung Cancer Cells (A549) : Similar effects were observed with IC50 values around 15 µM, indicating a potent inhibitory effect on cell proliferation.

Kinase Inhibition

The compound has been characterized as a selective inhibitor of certain kinases involved in tumorigenesis. For instance:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition assays revealed that this compound effectively blocks EGFR phosphorylation, which is critical for cancer cell signaling pathways.

Case Studies

  • In Vivo Studies : A study conducted on xenograft models of breast cancer showed that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed to be over 60% after four weeks of treatment.
  • Combination Therapy : Preliminary data suggest that combining this quinazoline derivative with conventional chemotherapeutics enhances overall efficacy and reduces resistance in resistant cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-710EGFR inhibition
AntiproliferativeA54915Tyrosine kinase inhibition
In Vivo Tumor GrowthBreast Cancer-Tumor size reduction >60%

Q & A

Q. How is the compound’s interaction with EGFR characterized experimentally?

  • Methodology : Molecular docking studies and X-ray crystallography are used to analyze binding to EGFR’s kinase domain. For example, Figure 3 in illustrates differential binding affinities between wild-type and mutated EGFR (L858R/T790M). Competitive inhibition assays (IC₅₀ values) and cellular proliferation studies in EGFR-overexpressing cell lines (e.g., A549) validate target engagement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, safety goggles, and P95 respirators to avoid inhalation of dust. Full-body protective clothing is advised due to skin irritation risks (H315/H319) .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose of contaminated waste via licensed facilities. Ensure ventilation to prevent airborne exposure (TLV not established) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity against mutant EGFR isoforms?

  • SAR Insights : Substitutions at the quinazoline C6 position (e.g., introducing nitro or fluoro groups) and optimizing the morpholinopropoxy chain length improve potency against T790M mutants. For example, replacing methoxy with ethoxy groups increases steric hindrance, reducing off-target effects .
  • Experimental Validation : Compare IC₅₀ values across EGFR variants (wild-type vs. L858R/T790M) using kinase inhibition assays. Mutagenesis studies can identify residues critical for binding .

Q. What strategies address contradictory efficacy data in in vivo vs. in vitro models?

  • Hypothesis Testing : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct metabolic stability assays (e.g., microsomal incubation) and plasma protein binding studies to optimize ADME properties .
  • Model Optimization : Use patient-derived xenografts (PDX) with confirmed EGFR mutation status to better replicate human pharmacokinetics .

Q. How is the compound’s potential for off-target toxicity assessed in preclinical studies?

  • Toxicogenomics : RNA-seq or proteomic profiling of treated cells (e.g., HepG2 hepatocytes) identifies pathways affected beyond EGFR (e.g., MAPK/STAT).
  • In Vivo Profiling : Repeat-dose toxicity studies in rodents (28-day) monitor organ-specific effects (e.g., liver enzymes, renal function) .

Key Challenges & Recommendations

  • Synthetic Scalability : Optimize catalytic steps (e.g., Pd/C-mediated reductions) to reduce reliance on stoichiometric reagents .
  • Data Reproducibility : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in IC₅₀ determinations .

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